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Compound Focus: Cloperastine Fendizoate

CAS No.: 85187-37-7

Cat. No.: S584561

Introduction to Cloperastine Fendizoate

Cloperastine Fendizoate is a therapeutic agent used to treat cough and cold symptoms such as runny nose,
sneezing, and cough [1]. It functions as both an antitussive (cough suppressant) and an antihistamine,
providing relief for allergies, the common cold, acute and chronic bronchitis, bronchiectasis, and lung
tuberculosis [1]. Chemically, it is described as a N-oxyethylpiperidine derivative [2]. The fendizoate salt
form enhances the pharmaceutical properties of the base cloperastine compound, potentially improving
stability and bioavailability. Unlike codeine and other narcotic antitussives, cloperastine demonstrates a
favorable safety profile by not depressing the respiratory center and lacking narcotic effects [3], making it

particularly valuable for clinical applications where sedation or addiction potential must be minimized.

Mechanism of Action and Signaling Pathways

Cloperastine Fendizoate exerts its pharmacological effects through multiple molecular targets, which can

be visualized in the following signaling pathway:
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Figure 1. Multitarget mechanism of action of Cloperastine Fendizoate. The compound acts as a o1 receptor
agonist, GIRK channel blocker, and H1 receptor antagonist to produce combined antitussive and

antihistamine effects [2].

The multifaceted mechanism involves:

e Central Antitussive Action: As a 0l receptor agonist, cloperastine acts directly on the cough center
in the medulla oblongata without causing respiratory depression [2] [3].

¢ Peripheral Effects: Blockade of GIRK channels results in bronchial smooth muscle relaxation,
helping to alleviate bronchospasm [2].

¢ Antihistamine Activity: Antagonism of H1 receptors provides relief from allergic symptoms and
reduces inflammation in the respiratory tract [2] [3].

This multi-target mechanism explains the drug's efficacy in treating various types of cough while

maintaining a favorable safety profile compared to opioid-based antitussives.

Physicochemical Properties and Reagent Preparation

Key Physicochemical Properties
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Table 1. Physicochemical properties of Cloperastine Fendizoate

Property Value Experimental Conditions
Molecular Formula C20H1404-C20H24NOCI -

Molecular Weight 648.19 g/mol -

CAS Number 85187-37-7 -

Purity >98% Pharmaceutical grade [2] [1]
Appearance White to off-white solid powder -

LogP 8.858 -

Stock Solution Preparation

The following protocols ensure consistent preparation of Cloperastine Fendizoate solutions for in vitro

assays:

Table 2. Stock solution preparation methods

Solvent System Concentration Preparation Protocol Storage Conditions
DMSO Stock 10 mg/mL Dissolve 10 mg Cloperastine -80°C for 6 months;

(~15.43 mM) Fendizoate in 1 mL DMSO [2] -20°C for 1 month [2]
Physiological 1 mg/mL (~1.54 Sequential dilution: 100 yL DMSO Prepare fresh before
Buffer mM) stock + 400 yL PEG300 + 50 pL use

Tween-80 + 450 pL saline [2]

SBE-B-CD in 1 mg/mL (~1.54 100 pyL DMSO stock + 900 pL of 20% 4°C for 1 week
Saline mM) SBE-B-CD in saline [2]

Critical Notes:

© 2026 Smolecule. All rights reserved. 3/9 Tech Support


https://www.smolecule.com/products/s584561?utm_src=pdf-body
https://www.invivochem.com/cloperastine-fendizoate.html
https://reports.valuates.com/market-reports/QYRE-Auto-19M16315/global-cloperastine-fendizoate
https://www.smolecule.com/products/s584561?utm_src=pdf-body
https://www.invivochem.com/cloperastine-fendizoate.html
https://www.invivochem.com/cloperastine-fendizoate.html
https://www.invivochem.com/cloperastine-fendizoate.html
https://www.invivochem.com/cloperastine-fendizoate.html
https://www.smolecule.com/products/s584561?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

» Cloperastine Fendizoate has relatively low solubility in aqueous buffers, requiring the use of
cosolvents for most in vitro applications [2].

e For cellular assays, ensure DMSO concentration does not exceed 0.1% to maintain cell viability.

¢ The solubility in corn oil is approximately 1 mg/mL, enabling formulations for specific delivery systems

[2].

In Vitro Assay Protocols

hERG Potassium Channel Assay (Cardiac Safety Screening)

The hERG assay is critical for evaluating potential cardiotoxicity, as blockade of this channel can lead to QT

interval prolongation and serious arrhythmias.

Cell Preparation
(hERG-expressing cells)

:

Vehicle Control Cloperastine Fendizoate Positive Control
(0.1-0.5% DMSO) 1 nM - 100 pM (e.g., E-4031)

Current Recording
Whole-cell patch clamp
Voltage protocol: -80 mV to +40 mV

N

Current Amplitude IC50 Calculation
Measurement Nonlinear regression
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© 2026 Smolecule. All rights reserved. 4/9 Tech Support


https://www.smolecule.com/products/s584561?utm_src=pdf-body
https://www.invivochem.com/cloperastine-fendizoate.html
https://www.invivochem.com/cloperastine-fendizoate.html
https://www.smolecule.com/products/s584561?utm_src=pdf-body-img
https://www.smolecule.com/products/s584561?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Figure 2. Experimental workflow for hERG potassium channel blockade assay using whole-cell patch clamp

technique.

Detailed Methodology:

¢ Cell Preparation: Maintain hERG-transfected mammalian cells (HEK293 or CHO) under standard
culture conditions.
e Solution Preparation:
o Extracellular solution: 140 mM NacCl, 5 mM KCI, 2 mM CaClz, 1 mM MgClz, 10 mM HEPES, 10
mM glucose (pH 7.4 with NaOH)
o Intracellular pipette solution: 130 mM KCI, 5 mM MgClz, 5 mM EGTA, 10 mM HEPES, 5 mM
NazATP (pH 7.2 with KOH)
e Compound Application:
o Prepare Cloperastine Fendizoate in extracellular solution at concentrations ranging from 1 nM
to 100 uM
o Include vehicle control (0.1-0.5% DMSO) and positive control (E-4031, 1 uM)
¢ Electrophysiological Recording:
o Use whole-cell patch clamp configuration at room temperature
o Apply voltage protocol: holding potential -80 mV, step to +40 mV for 2 sec, then to -50 mV for 2
sec
o Record tail current amplitude at -50 mV
o Apply each concentration for 5-10 minutes to reach steady-state blockade
e Data Analysis:
o Normalize current amplitudes to vehicle control
o Fit concentration-response data with Hill equation: % Inhibition = 100 / [1 + (IC50 / [D])*nH]
o Cloperastine demonstrates ICso = 27 + 3 nM for hERG current suppression [2]

HPLC Analysis for Identity and Purity

High-performance liquid chromatography (HPLC) is essential for quantifying Cloperastine Fendizoate and

detecting impurities or degradation products.

Table 3. HPLC conditions for Cloperastine Fendizoate analysis

Parameter JP 18th Edition Method [4] Alternative Green Method [5]

Column Unifinepak C18 (4.6 x 150 mm, 5 pm) C18 column
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Parameter JP 18th Edition Method [4] Alternative Green Method [5]

Mobile Phase Gradient: Eluent A (0.1M KH2PO4/ACN/HCIOa4 Isocratic: Ethanol/0.1%
400:320:1) and Eluent B (ACN/0.1M orthophosphoric acid pH=4
KH2PO4/HCIO4 1050:450:1) (50:50 v/v)

Flow Rate 1.2 mL/min 1.0 mL/min

Detection UV at 226 nm UV at 250 nm

Column 25°C Ambient

Temperature

Injection 20 pL Not specified

Volume

Runtime 37 minutes Not specified

System Suitability Criteria (JP 18th Edition) [4]:

e Theoretical plates: =10,000 for 4-chlorobenzophenone peak

e Peak symmetry: <2.0

e Precision: RSD <2.0% for peak area (n=6)

¢ Detectability: 0.25 mg/L 4-chlorobenzophenone solution must yield 14%-26% peak area of 1.25
mg/L standard

Stability and Stress Testing Protocol

Forced degradation studies help identify potential degradation products and establish stability profiles.

Stress Conditions and Results:

¢ Acidic Degradation: 20.68% degradation after 45 minutes (0.1N HCI) [5]
e Basic Degradation: 22.86% degradation after 45 minutes (0.1N NaOH) [5]
¢ Oxidative Degradation: 12.86% degradation after 45 minutes (3% H203) [5]

Degradation Product Identification:
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e LC-MS/MS analysis identified a major degradation product with m/z 105.03, corresponding to
benzaldehyde [5]
¢ Benzaldehyde formation occurs via ether bond cleavage under all stress conditions [5]

Data Analysis and Interpretation

Quantitative Biological Activity Profile

Table 4. Summary of in vitro pharmacological activity of Cloperastine Fendizoate

AssaylTarget Result/ICso Significance Experimental Conditions

hERG K* Current 27 =3 nM [2] Cardiac safety Whole-cell patch clamp in
assessment hERG-expressing cells

Antitussive Effective at Primary In vivo cough models

Activity therapeutic doses [3]  pharmacology

Antihistamine H1 receptor Relief of allergic Receptor binding/functional

Activity antagonism [2] symptoms assays

Onset of Action 20-30 minutes [3] Pharmacokinetics In vivo observations

Duration of 3-4 hours [3] Pharmacokinetics In vivo observations

Action

Troubleshooting and Technical Notes

¢ Solubility Issues: If precipitation occurs during dilution, consider gradual step-wise dilution or
alternative cosolvent systems such as cyclodextrins [2].

e hERG Assay Variability: Include reference compounds (positive controls) in each experiment to
validate system performance. Maintain consistent recording conditions throughout the experiment.

e HPLC Peak Shape: If peak symmetry exceeds 2.0, consider column aging or mobile phase pH
adjustment. The green HPLC method using ethanol provides an environmentally friendly alternative
with good performance [5].
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o Stability During Assays: For longer duration experiments, prepare fresh solutions and protect from
light, as Cloperastine Fendizoate shows significant degradation under stress conditions [5].

Conclusion

These application notes provide comprehensive protocols for the in vitro characterization of Cloperastine
Fendizoate, with emphasis on its molecular targets, analytical methods, and safety profiling. The detailed
methodologies enable researchers to reliably evaluate the compound's pharmacological profile and stability
characteristics. The combination of hERG screening for cardiac safety, HPLC for identity and purity

verification, and stability studies under stress conditions provides a robust framework for preclinical

assessment of this antitussive agent.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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